
AF-DX 384
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AF-DX 384 involves multiple steps, starting from the preparation of the piperidine and pyridobenzodiazepine intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs .
Análisis De Reacciones Químicas
Types of Reactions
AF-DX 384 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Neuropharmacology Studies
AF-DX 384 has been extensively used in neuropharmacological research to investigate the role of muscarinic receptors in the central nervous system (CNS).
Binding Studies
This compound is utilized in binding studies to map the distribution of muscarinic receptors in different brain regions. For example, quantitative autoradiography has shown that this compound labels M2 and M4 receptor subtypes in the cortex and hippocampus, revealing insights into receptor density and distribution patterns across various conditions, including mood disorders .
Pharmacological Research
This compound serves as a critical tool for understanding the pharmacodynamics of muscarinic antagonists. Its selective binding properties allow researchers to explore allosteric modulation effects on muscarinic receptors.
Mechanistic Insights
Research indicates that this compound interacts with the allosteric site of M2 receptors, which can influence receptor activity and downstream signaling pathways. This interaction is crucial for developing new therapeutic strategies targeting muscarinic receptors .
Clinical Implications
The applications of this compound extend into clinical research, particularly concerning its potential implications for treating disorders linked to cholinergic dysfunction.
Potential Therapeutic Applications
Studies have suggested that modulation of M2 receptors may offer therapeutic benefits for conditions such as schizophrenia and mood disorders. By using this compound to elucidate these pathways, researchers can better understand how targeting these receptors may alleviate symptoms associated with these conditions .
Case Study 1: Autoradiography in Schizophrenia
In a study involving patients with schizophrenia, this compound was used to measure binding levels in the anterior cingulate cortex. The findings revealed significantly altered levels of M2 receptors compared to healthy controls, suggesting a potential biomarker for schizophrenia .
Case Study 2: Mood Disorders Research
Another study utilized this compound to assess receptor density variations in individuals diagnosed with bipolar disorder. The results indicated a correlation between reduced M2 receptor expression and mood instability, highlighting its role as a possible therapeutic target .
Mecanismo De Acción
The compound exerts its effects by modulating the GABA receptor-ionophore complex. It does not act as an agonist or antagonist but affects the receptor’s allosteric sites, increasing the opening frequency of GABA-activated chloride channels. This modulation enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar GABA modulatory effects.
Lorazepam: Known for its potent anxiolytic and sedative properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
AF-DX 384 is unique due to its specific chemical structure, which allows for distinct interactions with the GABA receptor-ionophore complex. This uniqueness contributes to its potential therapeutic applications and research significance .
Actividad Biológica
AF-DX 384 is a selective antagonist of muscarinic acetylcholine receptors, particularly the M2 and M4 subtypes. Its chemical structure is defined as N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11 H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide, and it has a high purity level of ≥98% . This compound has garnered attention for its potential applications in neuroscience and pharmacology due to its specific receptor interactions and effects on neurotransmission.
Receptor Selectivity
This compound exhibits notable selectivity for the M2 and M4 muscarinic receptors, with pKi values indicating strong affinity:
- M2 receptor : pKi = 8.22
- M4 receptor : pKi = 8.00
- M1 receptor : pKi = 7.51
- M3 receptor : pKi = 7.18
- M5 receptor : pKi = 6.27 .
This selectivity is crucial for understanding its biological activity and therapeutic potential.
This compound acts by blocking the M2 and M4 receptors, which play significant roles in modulating neurotransmitter release in the central nervous system (CNS). The blockade of these receptors can influence various physiological processes, including cognition, mood regulation, and autonomic functions. Studies have shown that the compound can affect memory and learning processes in animal models, indicating its potential implications in treating cognitive disorders .
Autoradiography Studies
Research utilizing autoradiography has demonstrated the binding characteristics of this compound in different brain regions. For instance, a study highlighted that this compound labels both M2 and M4 muscarinic receptors in the cortex and hippocampus, revealing complex binding patterns that suggest diverse populations of receptor subtypes are present . The findings indicate that while this compound shows high affinity for M2 receptors, it also interacts with M4 receptors, complicating the interpretation of receptor-specific effects.
Behavioral Studies
In behavioral studies involving McGill-R-Thy1-APP rats, this compound was shown to impair recognition memory significantly. This aligns with its role as an antagonist at muscarinic receptors, which are known to be involved in cognitive functions . The data suggest that antagonism of these receptors can lead to deficits in learning and memory tasks.
Comparative Binding Affinity
The following table summarizes the binding affinities of this compound compared to other muscarinic antagonists:
Compound | M2 Receptor pKi | M4 Receptor pKi | Notes |
---|---|---|---|
This compound | 8.22 | 8.00 | Selective antagonist for M2/M4 |
Pirenzepine | >9 | 7.0 | Highly selective for M1 |
4-DAMP | <7 | >8 | More selective for M3 |
Propiedades
IUPAC Name |
N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDYABXXPZNUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.